N-(3,4-dimethoxyphenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide -

N-(3,4-dimethoxyphenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide

Catalog Number: EVT-4634087
CAS Number:
Molecular Formula: C19H25N3O4
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

  • Compound Description: This compound contains a dimethoxybenzene ring, similar to N-(3,4-dimethoxyphenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide. It exhibits potential antitumor, antimalarial, and antiviral properties. []
  • Relevance: The structural similarity lies in the presence of the dimethoxybenzene moiety in both compounds. The target compound, N-(3,4-dimethoxyphenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide, also shares the benzene ring substitution pattern with this related compound. []

Ethyl 3-acetamido-4-(4-nitrophenyl)-6-methyl-2-oxo-3,4-dihydropyran-5-carboxylate (3a)

  • Compound Description: This compound represents a dihydropyran carboxylate derivative. It is noteworthy for its high diastereoselectivity during synthesis. []
  • Relevance: Although structurally distinct from the target compound, N-(3,4-dimethoxyphenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide, this compound exemplifies the broader interest in heterocyclic compounds with potential biological activity. This suggests that the target compound, also containing a heterocyclic moiety (isoxazole), might be investigated for similar properties. []

N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884)

  • Compound Description: This compound is a selective endothelin ET(A) receptor antagonist, highlighting its potential in cardiovascular research and therapeutics. []
  • Relevance: The presence of the isoxazole ring in both this compound and the target compound, N-(3,4-dimethoxyphenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide, suggests a potential shared interest in exploring the biological activities of isoxazole-containing compounds. []

3,4-Dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridylthio)quinazolone dihydrochloride (AG337)

  • Compound Description: This compound acts as a nonclassical thymidylate synthase (TS) inhibitor, signifying its potential in cancer therapy by targeting DNA synthesis. []
  • Relevance: While structurally different, both this compound and the target compound, N-(3,4-dimethoxyphenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide, showcase the significance of exploring diverse heterocyclic systems for potential therapeutic applications. []

5-(1',4'-dideoxy-1',4'-imino-d-erythrosyl)-2-methyl-3-furoic acid derivatives

  • Compound Description: This series encompasses various derivatives, with compound 3a (S-phenyl thioester) acting as a selective α-L-fucosidase inhibitor and compound 4b (N-benzylcarboxamide) as a good β-galactosidase inhibitor. []
  • Relevance: Although not directly analogous to the target compound, N-(3,4-dimethoxyphenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide, this series emphasizes the investigation of glycosidase inhibitory activities, which could be relevant for the target compound considering its potential interactions with carbohydrate-processing enzymes. []

Properties

Product Name

N-(3,4-dimethoxyphenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidine-1-carboxamide

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C19H25N3O4/c1-5-15-18(12(2)21-26-15)14-7-6-10-22(14)19(23)20-13-8-9-16(24-3)17(11-13)25-4/h8-9,11,14H,5-7,10H2,1-4H3,(H,20,23)

InChI Key

KIEGHTUTTOATRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C)C2CCCN2C(=O)NC3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.